molecular formula C17H17ClN2O3S B2483662 1-(4-chlorobenzenesulfonyl)-N-phenylpyrrolidine-2-carboxamide CAS No. 317377-80-3

1-(4-chlorobenzenesulfonyl)-N-phenylpyrrolidine-2-carboxamide

Cat. No.: B2483662
CAS No.: 317377-80-3
M. Wt: 364.84
InChI Key: BOSUECYHWISGIL-UHFFFAOYSA-N
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Description

1-(4-chlorobenzenesulfonyl)-N-phenylpyrrolidine-2-carboxamide is an organic compound that features a pyrrolidine ring substituted with a 4-chlorobenzenesulfonyl group and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorobenzenesulfonyl)-N-phenylpyrrolidine-2-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorobenzenesulfonyl)-N-phenylpyrrolidine-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.

    Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, nitration would yield nitro derivatives, while nucleophilic substitution could yield various sulfonamide derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(4-chlorobenzenesulfonyl)-N-phenylpyrrolidine-2-carboxamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with nucleophilic sites on proteins, potentially inhibiting their function. This can affect various biological pathways, depending on the specific target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-chlorobenzenesulfonyl)-N-phenylpyrrolidine-2-carboxamide is unique due to the combination of its structural features, which confer specific reactivity and potential biological activity. The presence of both the sulfonyl and carboxamide groups allows for diverse chemical interactions and applications.

Properties

IUPAC Name

1-(4-chlorophenyl)sulfonyl-N-phenylpyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O3S/c18-13-8-10-15(11-9-13)24(22,23)20-12-4-7-16(20)17(21)19-14-5-2-1-3-6-14/h1-3,5-6,8-11,16H,4,7,12H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOSUECYHWISGIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)S(=O)(=O)C2=CC=C(C=C2)Cl)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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